3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed as a potential treatment for Alzheimer's disease. This compound has been shown to inhibit the activity of beta-secretase 1 (BACE1), an enzyme that is involved in the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Wirkmechanismus
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to produce amyloid beta peptides. By inhibiting BACE1 activity, 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide reduces the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to reduce the levels of amyloid beta peptides in the brain and cerebrospinal fluid of preclinical models and patients with Alzheimer's disease, respectively. This compound has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is that it is a selective inhibitor of BACE1, which reduces the risk of off-target effects. However, one limitation of this compound is that it has poor blood-brain barrier penetration, which may limit its effectiveness in treating Alzheimer's disease.
Zukünftige Richtungen
There are several potential future directions for the development of BACE1 inhibitors like 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One direction is the development of compounds with improved blood-brain barrier penetration, which may increase the effectiveness of these compounds in treating Alzheimer's disease. Another direction is the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease, which may have greater efficacy than single-target therapies. Finally, the identification of new targets and pathways involved in the pathogenesis of Alzheimer's disease may lead to the development of novel therapies that complement or enhance the effects of BACE1 inhibitors like 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthol in the presence of a base. The resulting intermediate is then reacted with an amine to form the final product. The synthesis of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to reduce the levels of amyloid beta peptides in the brain. This compound has also been evaluated in several clinical trials, where it has demonstrated promising results in terms of its ability to reduce amyloid beta levels in the cerebrospinal fluid of patients with Alzheimer's disease.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-9-8-12(10-15(14)19)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h3,5,7-10H,1-2,4,6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMFNJUHJJDBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.